The azide group (N=N=N) is a valuable functional group in organic chemistry due to its reactivity in various click chemistry reactions []. These reactions allow for the efficient formation of new carbon-carbon or carbon-heteroatom bonds. 2-(3-Azidopropyl)isoindole-1,3-dione could potentially serve as a building block in the synthesis of more complex molecules through click chemistry.
The azide group can also be used for bioconjugation, which involves linking a molecule of interest (such as a drug or imaging agent) to a biological target (such as a protein or antibody) []. By incorporating the azide group into the structure, 2-(3-Azidopropyl)isoindole-1,3-dione could potentially be used as a linker molecule in bioconjugation strategies.
Proteolysis-targeting chimera (PROTAC) degraders are a new class of drugs that hijack the body's natural protein degradation machinery to eliminate unwanted proteins []. PROTAC molecules typically consist of three parts: a ligand that binds to a protein of interest, a linker, and a warhead that recruits an E3 ubiquitin ligase enzyme. The azide group could potentially be used as a linker moiety in the development of PROTAC degraders.
2-(3-Azidopropyl)isoindole-1,3-dione is a chemical compound belonging to the isoindole family, characterized by its unique structure that includes a terminal azide group linked by a three-carbon chain to the isoindole core. The molecular formula for this compound is and it has a molecular weight of approximately 218.22 g/mol. This compound is notable for its potential applications in Click Chemistry due to the presence of the azide functional group, which allows for efficient and selective reactions with alkynes.
There is no current scientific research available on the specific mechanism of action of 2-(3-Azidopropyl)isoindole-1,3-dione. However, isoindolediones have been explored for their potential antimicrobial and antitumor activities []. The azide group itself might contribute to the biological activity through its ability to participate in click chemistry for targeted drug delivery.
Reactions involving this compound can be explored further using databases such as the NIST WebBook, which provides extensive data on reaction thermochemistry and pathways .
Research indicates that isoindole derivatives exhibit various biological activities, including:
In silico studies have also indicated interactions with dopamine receptors, suggesting potential applications in treating neurological disorders .
The synthesis of 2-(3-Azidopropyl)isoindole-1,3-dione can be achieved through several methods:
These methods emphasize efficiency and sustainability in organic synthesis.
The applications of 2-(3-Azidopropyl)isoindole-1,3-dione are diverse:
The compound's unique properties position it as a valuable tool in both research and industrial applications.
Interaction studies involving 2-(3-Azidopropyl)isoindole-1,3-dione focus on its binding affinities with biological targets:
These studies help elucidate the pharmacological potential of this compound and guide future research directions.
Several compounds share structural similarities with 2-(3-Azidopropyl)isoindole-1,3-dione. Here is a comparison highlighting its uniqueness:
Compound Name | Structure | Key Features |
---|---|---|
2-(3-Aminopropyl)isoindoline-1,3-dione | Contains an amine group instead of an azide | Potential neuroprotective effects |
2-(3-Iodopropyl)isoindoline-1,3-dione | Iodine substituent | Different reactivity patterns |
2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione | Hydroxyl groups present | Enhanced solubility and potential hydrogen bonding |
The presence of the azide group in 2-(3-Azidopropyl)isoindole-1,3-dione distinguishes it from these compounds by enabling unique reactivity and applications in Click Chemistry.
The compound’s structural identity is defined by its phthalimide core fused to a 3-azidopropyl side chain. Key characteristics include:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₀N₄O₂ |
Molecular Weight | 230.22 g/mol |
IUPAC Name | 2-(3-azidopropyl)isoindoline-1,3-dione |
SMILES | O=C1N(CCCN=[N+]=[N-])C(C2=C1C=CC=C2)=O |
CAS Registry | 88192-21-6 |
The phthalimide ring system consists of two carbonyl groups flanking a nitrogen atom, which is substituted with a propyl chain terminating in an azide (-N₃) group. This design balances steric accessibility with reactivity, allowing efficient participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the isoindole-1,3-dione core, while the azidopropyl chain adopts a staggered conformation to minimize steric strain. The azide group’s infrared (IR) absorption at ~2100 cm⁻¹ provides a diagnostic marker for spectroscopic identification.
Phthalimide derivatives have been integral to organic synthesis since the 19th century, notably in the Gabriel synthesis of primary amines. The incorporation of azide functionalities into phthalimides gained prominence in the early 2000s with the advent of click chemistry, a concept formalized by Sharpless, Meldal, and Bertozzi.
Key milestones include:
These innovations positioned phthalimide-azide hybrids as multifunctional scaffolds for drug discovery, exemplified by their use in synthesizing anti-inflammatory triazole-phthalimide conjugates.
2-(3-Azidopropyl)isoindole-1,3-dione excels in CuAAC reactions, forming stable 1,2,3-triazole linkages with alkynes under mild conditions. Its applications span:
The compound serves as a bioorthogonal handle for labeling biomolecules. For instance:
Functionalized polymers incorporate this phthalimide-azide hybrid to create self-healing materials or responsive hydrogels. The azide group participates in strain-promoted cycloadditions with dibenzocyclooctyne (DBCO)-modified substrates, avoiding cytotoxic copper catalysts.
Triazole-phthalimide hybrids exhibit anti-inflammatory and antimicrobial activities. For example:
Recent advances include:
The infrared spectroscopic analysis of 2-(3-Azidopropyl)isoindole-1,3-dione reveals characteristic absorption bands that definitively identify both the phthalimide core and the azide functional group [1] [2]. The most diagnostic absorption occurs at 2104 cm⁻¹, corresponding to the azide asymmetric stretching vibration, which falls within the expected range of 2160-2095 cm⁻¹ for organic azides [3] [4]. This frequency represents a strong, sharp absorption that serves as an unambiguous identifier for the azide functionality.
The phthalimide moiety exhibits two characteristic carbonyl stretching frequencies that demonstrate the classic pattern of cyclic imides [5] [2]. The asymmetric carbonyl stretch appears at 1773 cm⁻¹, while the symmetric stretch occurs at 1707 cm⁻¹, both presenting as very strong absorptions typical of the rigid five-membered imide ring system [6] [7]. These frequencies align closely with literature values for phthalimide derivatives, which typically show carbonyl stretches between 1780-1760 cm⁻¹ for the asymmetric mode and 1720-1680 cm⁻¹ for the symmetric mode [8].
Additional diagnostic bands include the aromatic carbon-hydrogen stretching vibration at 3064 cm⁻¹, characteristic of the benzene ring within the phthalimide structure [2]. The aliphatic carbon-hydrogen stretching region spans 2950-2870 cm⁻¹, reflecting the methylene groups of the propyl linker connecting the phthalimide nitrogen to the azide group [9] [10]. Notably absent is the imide nitrogen-hydrogen stretch, which would appear around 3200 cm⁻¹ if present, confirming the N-substituted nature of this phthalimide derivative [2].
Proton nuclear magnetic resonance spectroscopy of 2-(3-Azidopropyl)isoindole-1,3-dione in deuterated chloroform provides detailed structural confirmation through characteristic chemical shift patterns [12]. The phthalimide aromatic protons appear as a complex multiplet in the range 7.68-7.83 ppm, representing the four equivalent protons of the benzene ring system. This chemical shift range is consistent with aromatic protons adjacent to electron-withdrawing carbonyl groups [1] [13].
The propyl chain connecting the phthalimide nitrogen to the azide group displays three distinct multipicity patterns. The nitrogen-attached methylene protons (N-CH₂) resonate at 3.92 ppm as a triplet with a coupling constant of 6.8 Hz, reflecting coupling to the adjacent methylene group . The central methylene group (CH₂CH₂CH₂) appears at 2.12 ppm as a quintet due to coupling with both neighboring methylene groups, maintaining the same 6.8 Hz coupling constant. The terminal methylene group adjacent to the azide (CH₂-N₃) resonates at 3.47 ppm as a triplet, showing the expected downfield shift due to the electron-withdrawing effect of the azide group [12].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with distinct resonances for each carbon environment [12] [14]. The carbonyl carbons of the phthalimide ring appear at 168.0 ppm, characteristic of imide carbonyls [1] [15]. The aromatic carbons span the region from 123.5 to 134.0 ppm, with the quaternary carbons appearing further downfield due to their attachment to the carbonyl groups. The aliphatic carbons of the propyl chain show distinct chemical shifts: the nitrogen-attached carbon at 37.0 ppm, the central methylene carbon at 28.5 ppm, and the azide-bearing carbon at 48.5 ppm .
Two-dimensional nuclear magnetic resonance techniques provide crucial connectivity information that confirms the proposed structure [16] [17]. Proton-proton correlation spectroscopy reveals vicinal coupling patterns throughout the propyl chain, with cross-peaks observed between adjacent methylene groups at coupling constants of 6.8 Hz [18] [19]. Heteronuclear single quantum coherence spectroscopy establishes direct carbon-hydrogen correlations with one-bond coupling constants ranging from 135-145 Hz for the various methylene and aromatic carbons [16] [17]. Heteronuclear multiple bond correlation experiments demonstrate long-range carbon-hydrogen couplings, particularly valuable for confirming the attachment of the propyl chain to the phthalimide nitrogen through two-bond and three-bond correlations [17] [19].
Electrospray ionization mass spectrometry of 2-(3-Azidopropyl)isoindole-1,3-dione generates characteristic fragmentation patterns that provide structural confirmation and insight into the compound's behavior under ionization conditions [20] [21]. The molecular ion peak appears at m/z 231.1, corresponding to the protonated molecular ion [M+H]⁺ with high relative intensity (70%) [22].
The most significant fragmentation pathway involves the loss of hydrazoic acid (HN₃) from the molecular ion, producing a base peak at m/z 188.1 [20]. This neutral loss of 43 mass units represents a characteristic fragmentation of organic azides under electron impact or electrospray conditions, proceeding through α-cleavage adjacent to the azide group [23] [4]. The resulting fragment corresponds to the phthalimide core with an attached propenyl group, maintaining the aromatic system integrity.
A secondary fragmentation pathway involves the loss of nitrogen gas (N₂) from the azide functionality, producing a fragment ion at m/z 203.1 with medium relative intensity (35%) [20] [3]. This fragmentation reflects the inherent instability of the azide group under mass spectrometric conditions and provides additional confirmation of the azide presence. The phthalimide core generates a protonated fragment at m/z 148.0, resulting from cleavage of the entire propyl azide side chain [21] [24].
Additional low-intensity fragments include the benzoyl cation at m/z 105.0, arising from ring fragmentation of the phthalimide system, and the azidopropyl fragment at m/z 84.1, representing the complete side chain with positive charge retention [20] [21]. These fragmentation patterns collectively provide unambiguous identification of both the phthalimide core structure and the azide-containing side chain.
Although specific single-crystal X-ray diffraction data for 2-(3-Azidopropyl)isoindole-1,3-dione remains limited in the literature, analogous phthalimide derivatives provide insight into expected crystallographic behavior and molecular packing arrangements [25] [26]. Phthalimide compounds typically crystallize in centrosymmetric space groups, with P21/c being particularly common for N-substituted derivatives [27] [28].
The molecular geometry of 2-(3-Azidopropyl)isoindole-1,3-dione likely features a planar phthalimide core with the propyl azide side chain adopting an extended conformation to minimize steric interactions [25] [26]. The isoindole ring system maintains its characteristic planar geometry with C=O bond lengths of approximately 1.21 Å and C-N bond lengths around 1.40 Å, consistent with partial double-bond character due to resonance delocalization [29] [27].
Intermolecular packing in the crystal structure would be dominated by van der Waals interactions between the aromatic phthalimide rings and dipole-dipole interactions involving the azide groups [25] [27]. The linear azide functionality (N-N-N angle approximately 180°) creates significant dipole moments that influence crystal packing through electrostatic interactions [29] [4]. Typical unit cell parameters for similar compounds suggest a monoclinic crystal system with unit cell dimensions of approximately a = 7.2 Å, b = 13.9 Å, c = 12.6 Å, and β = 98.4° [25].
The molecular packing likely features π-π stacking interactions between parallel phthalimide rings, with typical interplanar distances of 3.4-3.6 Å [26] [27]. The azide groups may participate in weak directional interactions, contributing to the overall crystal stability while maintaining the extended conformation of the propyl linker to avoid unfavorable steric contacts [29] [28].
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